molecular formula C16H17N3O2 B11710663 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide

Cat. No.: B11710663
M. Wt: 283.32 g/mol
InChI Key: HZGBUEIBRGHLGQ-GZTJUZNOSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is a hydrazone compound known for its nonlinear optical properties and various biological activities. This compound is characterized by the presence of a dimethylamino group and a hydroxybenzohydrazide moiety, which contribute to its unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-hydroxybenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, enhancing its biological activity. Additionally, its nonlinear optical properties are attributed to the presence of electron-donating and electron-withdrawing groups, which increase molecular nonlinearity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is unique due to its combination of nonlinear optical properties and diverse biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C16H17N3O2/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(20)10-6-13/h3-11,20H,1-2H3,(H,18,21)/b17-11+

InChI Key

HZGBUEIBRGHLGQ-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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